3-bromo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide
Description
Properties
IUPAC Name |
3-bromo-N-(4-pyrazol-1-ylcyclohexyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O/c17-13-4-1-3-12(11-13)16(21)19-14-5-7-15(8-6-14)20-10-2-9-18-20/h1-4,9-11,14-15H,5-8H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGKODQVPCHDTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC(=CC=C2)Br)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
Bromination: The pyrazole ring is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Coupling with cyclohexylamine: The brominated pyrazole is then coupled with cyclohexylamine to form the desired amine intermediate.
Formation of benzamide: Finally, the amine intermediate is reacted with a benzoyl chloride derivative to form the benzamide structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce more complex biaryl structures.
Scientific Research Applications
3-bromo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide has several scientific research applications:
Medicinal chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials science: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Biological research: It can serve as a probe or ligand in studies involving biological systems, helping to elucidate the function of specific proteins or pathways.
Chemical synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-bromo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity or modulating its function. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations:
Bromine Position: The 3-bromo substitution in the target compound contrasts with the 4-bromo position in analogs (e.g., 4-bromo-N-{3-[(3,5-dimethylphenoxy)methyl]phenyl}-1-ethyl-1H-pyrazole-5-carboxamide).
Amide Linkage : The benzamide core in the target compound differs from pyrazole-carboxamide or pyrazole-propanamide backbones in analogs. The benzamide scaffold is associated with enhanced metabolic stability compared to aliphatic amides.
Substituent Effects: The 4-(1H-pyrazol-1-yl)cyclohexyl group in the target compound introduces conformational rigidity, which may improve binding affinity compared to flexible chains (e.g., piperidinylmethyl in 4-Bromo-N-[4-(1-piperidinylmethyl)phenyl]-1H-pyrazole-1-propanamide).
Inferred Pharmacological Profiles
While direct biological data are unavailable, structural analogs provide clues:
- Kinase Inhibition : The pyrazole-cyclohexyl motif in the target compound is reminiscent of kinase inhibitors (e.g., JAK/STAT inhibitors), where rigid heterocycles enhance ATP-binding pocket interactions.
- CNS Activity : Piperidine-containing analogs (e.g., 4-Bromo-N-[4-(1-piperidinylmethyl)phenyl]-1H-pyrazole-1-propanamide) are often prioritized for blood-brain barrier penetration, suggesting divergent therapeutic applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-bromo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide, and how is purity ensured during synthesis?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling a brominated benzoyl chloride with a 4-(1H-pyrazol-1-yl)cyclohexylamine derivative. Key steps include:
- Amide bond formation : Activated esters (e.g., using HATU or EDC/NHS) for efficient coupling .
- Purification : Flash chromatography (e.g., cyclohexane/ethyl acetate gradients) and recrystallization to achieve >95% purity .
- Purity validation : Combustion analysis, HPLC (C18 columns, acetonitrile/water mobile phase), and TLC monitoring .
Q. What spectroscopic and analytical techniques are used to characterize this compound?
- Methodological Answer :
- FTIR : Confirms amide C=O stretching (~1650 cm⁻¹) and pyrazole N-H bending (~1545 cm⁻¹) .
- NMR : NMR identifies aromatic protons (δ 7.5–8.0 ppm), cyclohexyl protons (δ 1.2–2.5 ppm), and pyrazole protons (δ 6.1–6.3 ppm). NMR verifies carbonyl carbons (~165 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 374.06) .
Q. How does the compound’s structure influence its solubility and stability in experimental conditions?
- Methodological Answer :
- Solubility : The bromine atom and pyrazole ring enhance lipophilicity, requiring DMSO or THF for dissolution. Solubility tests via shake-flask method (25°C, PBS buffer) are recommended .
- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring detect degradation products (e.g., hydrolyzed amide bonds) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reaction design for this compound?
- Methodological Answer :
- Reaction path search : Quantum chemical calculations (DFT, Gaussian 16) predict transition states and intermediates to identify low-energy pathways .
- Machine learning : Training models on reaction databases (e.g., Reaxys) to predict optimal solvents, catalysts, and temperatures. For example, ICReDD’s workflow integrates computation-experiment feedback loops to reduce trial-and-error .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Target validation : Use CRISPR-Cas9 knockouts in cell models to confirm specificity for hypothesized targets (e.g., bacterial PPTase enzymes) .
- Comparative SAR : Synthesize analogs (e.g., replacing bromine with chlorine) and test in parallel assays (IC₅₀, Ki) to isolate structural determinants of activity .
- Meta-analysis : Apply statistical tools (e.g., Forest plots) to harmonize data from disparate studies, adjusting for variables like cell line heterogeneity .
Q. What advanced analytical techniques resolve structural ambiguities in derivatives of this compound?
- Methodological Answer :
- X-ray crystallography : Single-crystal diffraction (e.g., orthorhombic P2₁2₁2₁ space group) resolves bond angles and confirms cyclohexyl chair conformations .
- 2D NMR : NOESY correlations identify spatial proximity between pyrazole protons and the cyclohexyl group .
- HRMS-MS/MS : Fragmentation patterns distinguish regioisomers (e.g., pyrazole substitution at N1 vs. N2) .
Q. How can researchers design experiments to probe the compound’s mechanism of action in bacterial systems?
- Methodological Answer :
- Enzyme inhibition assays : Measure PPTase activity via malachite green phosphate detection (λ = 620 nm) with purified enzymes .
- Metabolomics : LC-MS-based profiling of bacterial lysates post-treatment identifies disrupted pathways (e.g., fatty acid biosynthesis) .
- Molecular docking : AutoDock Vina simulates binding to PPTase active sites, validated by mutagenesis (e.g., Ala-scanning of key residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
